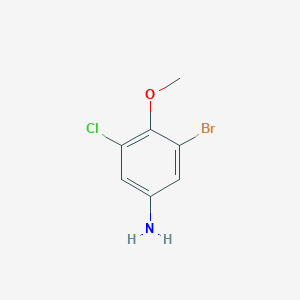

3-Bromo-5-chloro-4-methoxyaniline

Description

Contextual Significance of Halogenated Aryl Amine Building Blocks

Halogenated aryl amines are a cornerstone class of intermediates in modern organic and medicinal chemistry. enamine.netrsc.org The incorporation of halogen atoms onto an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. nih.gov This substitution can be used to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of halogens provides synthetic "handles" for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. enamine.netorganic-chemistry.org

Aromatic amines themselves are critical building blocks for a vast range of products, including dyes, polymers, and a significant number of pharmaceuticals and agrochemicals. rsc.org The combination of halogen and amine functionalities in a single molecule creates a powerful synthon. For instance, halogenated anilines are precursors to medicinally relevant diazoles and can be used to synthesize various azo dyes and polycyclic macromolecules. organic-chemistry.orghsppharma.com The strategic placement of different halogens, such as bromine and chlorine on the same aryl amine ring, allows for chemoselective reactions, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. This orthogonal reactivity is highly desirable in multi-step syntheses.

Research Rationale and Objectives for 3-Bromo-5-chloro-4-methoxyaniline Studies

The specific structure of this compound suggests a clear rationale for its study and application in synthesis. The compound is a highly functionalized arene, offering multiple, distinct points for chemical elaboration. The primary objectives for studying a compound like this are centered on its utility as a versatile intermediate for creating novel, complex molecules.

The key structural features and the corresponding research interests include:

Orthogonal Halogen Reactivity: The presence of both a bromine and a chlorine atom on the aromatic ring is of significant interest. Due to the differential reactivity of carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, chemists can selectively functionalize one position over the other. This allows for a stepwise and controlled introduction of different substituents onto the aromatic core.

Nucleophilic and Electrophilic Potential: The amino group can act as a nucleophile or be converted into a diazonium salt, a synthetically valuable intermediate. rsc.org The aromatic ring itself, influenced by the activating methoxy (B1213986) group and the deactivating halogens, can undergo electrophilic substitution at the remaining vacant position.

Scaffold for Medicinal Chemistry: Substituted anilines are prevalent motifs in drug discovery. acs.orgcresset-group.com The specific substitution pattern of this compound could be a precursor for synthesizing analogs of existing drugs or entirely new classes of bioactive compounds. For example, bromo- and methoxy-substituted compounds have been used in the synthesis of anticancer agents and anti-inflammatory ligands. researchgate.net

Materials Science Applications: The ability to form polymers and other complex structures makes such building blocks interesting for materials science, potentially in the creation of novel conductive polymers or functional dyes.

Research focused on this compound would likely involve exploring its reactivity in various cross-coupling reactions, developing synthetic routes to novel heterocyclic systems, and ultimately, synthesizing target molecules for evaluation in pharmaceutical or materials science contexts.

Overview of Current Research Trends in Substituted Anilines

The study of substituted anilines is a dynamic area of chemical research, driven by their importance as synthetic precursors. rsc.org Several key trends are currently shaping the field:

Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, scalable, and environmentally benign methods for synthesizing substituted anilines. This includes the development of novel catalytic systems, such as nickel-catalyzed amination of aryl chlorides and rhodium-catalyzed amination of phenols, which offer alternatives to traditional palladium catalysts. organic-chemistry.org Researchers are also exploring facile, three-component reactions to build the aniline (B41778) core from acyclic precursors. rsc.org A significant focus is on achieving regioselectivity, particularly for accessing less common substitution patterns like meta-substituted anilines. nih.gov

Aniline Replacement and Isosterism: In medicinal chemistry, the aniline moiety is sometimes considered a "structural alert" due to potential metabolic liabilities that can lead to toxicity. acs.orgcresset-group.com A major research trend is the design and synthesis of saturated bioisosteres that can replace the aniline ring. acs.orgcresset-group.com These replacements aim to improve the drug's metabolic profile and reduce toxicity while maintaining or enhancing its pharmacological activity by increasing three-dimensionality. acs.org

Sustainable and Green Chemistry Approaches: Significant research is being directed towards making the synthesis of anilines more sustainable. A key strategy is the chemoselective reduction of widely available nitroarenes. rsc.org Recent advancements include the use of inexpensive and eco-friendly iron powder with water as a hydrogen source, which can selectively reduce a nitro group in the presence of other sensitive functionalities under mild conditions. rsc.org

Functionalization and Property Tuning: There is a strong interest in understanding how different substituents affect the physicochemical properties of anilines, such as lipophilicity and pharmacokinetic profiles. nih.gov Studies often involve synthesizing series of aniline derivatives with systematic variations in substitution to establish structure-activity relationships, which is crucial for rational drug design. nih.gov

Research Findings

The chemical properties of this compound are well-documented in chemical databases, providing the foundational information required for its use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 940948-33-4 | nih.govambeed.comsigmaaldrich.com |

| Molecular Formula | C₇H₇BrClNO | nih.govambeed.comsigmaaldrich.com |

| Molecular Weight | 236.49 g/mol | nih.govambeed.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.comsigmaaldrich.com |

| SMILES | COC1=C(C(=CC(=C1)N)Br)Cl | nih.govambeed.com |

| InChI Key | UTFANKZLVTVWQX-UHFFFAOYSA-N | nih.govambeed.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-5-chloro-4-ethoxyaniline |

| 3-bromo-5-fluoro-4-methoxyaniline |

| 3-bromoanisole |

| 3-methoxyaniline |

| Amprenavir |

| Bromfenac |

| SB-214111 |

| SB-258510 |

| SB-271046 |

| sulfasomizole |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXWSRHXXCULNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603305 | |

| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84972-58-7 | |

| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Bromo 5 Chloro 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Halo-Methoxy Aniline (B41778) Scaffold

The aniline ring in 3-bromo-5-chloro-4-methoxyaniline is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino group and the moderately electron-donating methoxy (B1213986) group. These groups direct incoming electrophiles to the ortho and para positions. However, the presence of the halogen atoms, which are deactivating, also influences the reactivity and regioselectivity of these reactions.

Given the substitution pattern, the positions ortho to the amino group (C2 and C6) and para to the methoxy group (C1, which is already substituted) are the most activated. The position ortho to the methoxy group and meta to the amino group (C5) is substituted with a chlorine atom. The position meta to both the amino and methoxy groups (C3) is substituted with a bromine atom. Therefore, the most likely position for electrophilic attack is the C2 and C6 positions. The bulky nature of the bromine and chlorine atoms may also sterically hinder the approach of electrophiles.

Nucleophilic Aromatic Substitution Reactions Involving Halogen Displacement

Nucleophilic aromatic substitution (SNA) reactions on aryl halides are generally challenging but can be facilitated by the presence of electron-withdrawing groups. In the case of this compound, the amino and methoxy groups are electron-donating, which disfavors classical SNA reactions that proceed via an addition-elimination mechanism. libretexts.org This mechanism involves the formation of a negatively charged Meisenheimer complex, which is destabilized by electron-donating groups. libretexts.orglibretexts.org

However, the relative reactivity of the halogens as leaving groups in such reactions typically follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. This suggests that the bromine atom in this compound would be more susceptible to displacement than the chlorine atom under forcing conditions or through alternative mechanisms like the benzyne (B1209423) mechanism, although the latter is less common for anilines. The presence of strong electron-withdrawing groups at the ortho or para positions would be required to significantly activate the ring for traditional SNA. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. harvard.eduillinois.edu The differential reactivity of the C-Br and C-Cl bonds is a key aspect of using this compound in these reactions. The C-Br bond is weaker and more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. illinois.edu This allows for selective coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

For instance, a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to selectively yield the corresponding 3-aryl-5-chloro-4-methoxyaniline. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. harvard.edubeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

This table represents typical conditions and may require optimization for specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond in this compound allows for selective amination at the C3 position. nih.govresearchgate.net This reaction is highly valuable for the synthesis of more complex aniline derivatives.

A variety of amines, including primary and secondary alkyl and aryl amines, can be coupled under Buchwald-Hartwig conditions. nih.govnih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the specific amine and aryl halide used. libretexts.org

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane |

This table provides examples of catalytic systems; specific conditions may vary.

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. organic-chemistry.orgnih.gov While often requiring harsher conditions (higher temperatures) than palladium-catalyzed reactions, they offer a complementary approach. organic-chemistry.orgnsf.gov In the context of this compound, an Ullmann-type reaction could be employed to displace one of the halogen atoms with a nucleophile.

Given the reactivity trend of halogens in Ullmann reactions (I > Br > Cl), the C-Br bond would be the preferred site of reaction. For example, an Ullmann condensation with an alcohol or phenol (B47542) could be used to introduce an ether linkage at the C3 position.

Functional Group Interconversions of the Amine and Methoxy Moieties

The amino and methoxy groups of this compound can undergo various functional group interconversions, further expanding its synthetic utility.

The primary amino group can be diazotized with nitrous acid (HONO) to form a diazonium salt. This intermediate is highly versatile and can be subjected to a wide range of Sandmeyer-type reactions to introduce various substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups.

The methoxy group, being an ether, can be cleaved under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃), to yield the corresponding phenol, 3-bromo-5-chloro-4-hydroxyaniline. This transformation allows for further functionalization at the phenolic hydroxyl group.

Derivatization of the Primary Amine Group

The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. As with other substituted anilines, the nucleophilicity of the nitrogen atom is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating methoxy group at the para-position and the electron-withdrawing bromo and chloro groups at the meta-positions modulate the electron density on the amine.

Common derivatization reactions involving the primary amine include acylation, sulfonylation, and formation of Schiff bases.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated products. These reactions are typically efficient and proceed under mild conditions.

| Acylating Agent | Product | Typical Reaction Conditions |

| Acetyl chloride | N-(3-Bromo-5-chloro-4-methoxyphenyl)acetamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0°C to room temperature |

| Benzoyl chloride | N-(3-Bromo-5-chloro-4-methoxyphenyl)benzamide | Schotten-Baumann conditions (aqueous base) or aprotic solvent with a tertiary amine |

| Acetic anhydride | N-(3-Bromo-5-chloro-4-methoxyphenyl)acetamide | Neat or in a solvent like acetic acid, often with a catalyst like sulfuric acid |

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. These derivatives are often stable crystalline solids.

| Sulfonylating Agent | Product | Typical Reaction Conditions |

| p-Toluenesulfonyl chloride | N-(3-Bromo-5-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide | Pyridine as solvent and base, or in a biphasic system with aqueous NaOH |

| Methanesulfonyl chloride | N-(3-Bromo-5-chloro-4-methoxyphenyl)methanesulfonamide | Aprotic solvent (e.g., DCM) with a tertiary amine (e.g., triethylamine) |

Transformations of the Methoxy Group (e.g., O-demethylation)

The methoxy group in this compound can be cleaved to yield the corresponding phenol, a transformation known as O-demethylation. This reaction is significant as it provides a route to phenolic derivatives which can undergo further functionalization. The choice of demethylating agent is crucial to avoid unwanted side reactions with the other functional groups present in the molecule.

Several reagents are commonly employed for the O-demethylation of aryl methyl ethers. commonorganicchemistry.com

| Reagent | Description | Typical Reaction Conditions |

| Boron tribromide (BBr₃) | A powerful Lewis acid that is highly effective for cleaving aryl methyl ethers. It is often the reagent of choice due to its high efficiency under relatively mild conditions. commonorganicchemistry.com | Anhydrous aprotic solvent (e.g., dichloromethane), low temperature (e.g., -78°C to 0°C) followed by warming to room temperature. |

| Hydrobromic acid (HBr) | A strong protic acid that can cleave ethers. This method often requires harsh conditions, such as high temperatures, which may not be suitable for substrates with sensitive functional groups. commonorganicchemistry.com | Aqueous HBr, often at reflux temperatures. |

| Thiolates | Strong nucleophiles, such as sodium or lithium salts of thiols (e.g., ethanethiol, dodecanethiol), can effect demethylation via an Sₙ2 mechanism. This method is typically performed at elevated temperatures in a polar aprotic solvent. commonorganicchemistry.com | Polar aprotic solvent (e.g., DMF, NMP), elevated temperatures (e.g., >100°C). |

The resulting phenol, 3-bromo-5-chloro-4-hydroxyaniline, is a versatile intermediate for the synthesis of other compounds.

Mechanistic Studies of Key Reaction Pathways

While specific mechanistic studies on this compound are not extensively documented in the public domain, the reaction pathways can be understood by analogy to well-studied reactions of substituted anilines and aryl ethers.

For reactions involving the primary amine, such as acylation or sulfonylation, the mechanism is a nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl center, followed by elimination of a leaving group. The rate of these reactions will be influenced by the basicity of the aniline, which is in turn affected by the substituents on the ring.

The O-demethylation of the methoxy group by reagents like BBr₃ proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion, leading to the cleavage of the methyl-oxygen bond. The choice of a strong Lewis acid like BBr₃ is effective because it weakens the C-O bond, facilitating the nucleophilic attack.

In general, the study of reaction kinetics and the application of linear free-energy relationships, such as the Hammett equation, to a series of related substituted anilines can provide quantitative insights into the electronic effects of the substituents on the reaction mechanism. researchgate.net Such studies on analogous systems indicate that the combination of electron-withdrawing halogens and an electron-donating methoxy group in this compound will result in a nuanced reactivity profile that can be exploited for targeted chemical synthesis.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 5 Chloro 4 Methoxyaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Bromo-5-chloro-4-methoxyaniline is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the methoxy (B1213986) group protons, and the amine group protons.

Aromatic Protons (Ar-H): The molecule contains two protons on the aromatic ring at positions 2 and 6. Due to the symmetrical substitution pattern around them, these protons are chemically equivalent. They are not adjacent to any other protons, so they are expected to appear as a single signal, likely a singlet, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet in the aliphatic region, anticipated around δ 3.8-4.0 ppm.

Amine Protons (-NH₂): The two protons of the amine group will give rise to a broad singlet, the chemical shift of which can vary but is typically found in the δ 3.5-5.0 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8 | Singlet | 2H | H-2, H-6 |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

Aromatic Carbons: Six signals will correspond to the carbons of the benzene (B151609) ring. The carbons directly bonded to the electronegative bromine (C-3) and chlorine (C-5) atoms are expected at δ ~110-125 ppm. The carbon attached to the amine group (C-1) would appear around δ ~140-150 ppm, while the carbon bonded to the methoxy group (C-4) is anticipated at a similar downfield shift. The protonated carbons (C-2 and C-6) would appear in the more upfield region of the aromatic spectrum.

Aliphatic Carbon: A single signal for the methoxy carbon (-OCH₃) is expected in the aliphatic region, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~148 | C-1 (-NH₂) |

| ~145 | C-4 (-OCH₃) |

| ~118 | C-2, C-6 |

| ~115 | C-3 (-Br) |

| ~122 | C-5 (-Cl) |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, the aromatic protons (H-2 and H-6) are isolated from each other, so no cross-peaks would be expected in the COSY spectrum, confirming their lack of direct coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would definitively link the aromatic proton signal to the C-2/C-6 carbon signal and the methoxy proton signal to the methoxy carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is used to determine the precise mass of the parent ion, which allows for the confirmation of its elemental composition. The molecular formula for this compound is C₇H₇BrClNO. nih.gov

The calculated monoisotopic mass for this compound is 234.93995 Da. nih.gov An HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this value with high accuracy (typically within 5 ppm). Furthermore, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will produce a highly characteristic isotopic cluster pattern for the molecular ion, providing definitive evidence of the presence and number of these halogen atoms in the molecule.

Chromatographic Purity Assessment and Reaction Monitoring Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

HPLC is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed for analyzing aromatic amines like this compound. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The purity is determined by integrating the area of all peaks in the chromatogram and calculating the relative percentage of the main product peak. This technique is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

A typical analysis would involve:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.

Detector: UV-Vis detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Table 3: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.5 | 15,230 | 0.35 | Impurity A |

| 2 | 4.8 | 4,325,900 | 99.50 | This compound |

| 3 | 5.1 | 8,670 | 0.15 | Impurity B |

| Total | | 4,349,800 | 100.00 | |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Purity

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of substituted anilines like this compound, GC-MS is instrumental in assessing purity and identifying potential volatile impurities.

Research Findings:

A comprehensive study on the analysis of various aniline (B41778) derivatives in environmental samples highlights the utility of GC-MS. researchgate.nettandfonline.comd-nb.info While this study did not specifically include this compound, it demonstrated that GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), provides high sensitivity and precision for the quantification of chlorinated and methylated anilines. researchgate.nettandfonline.comd-nb.info The method typically involves a liquid-liquid extraction followed by direct injection into the GC system. researchgate.nettandfonline.comd-nb.info The United States Environmental Protection Agency (EPA) also provides standardized methods, such as Method 8131, for the GC analysis of aniline and its derivatives, which can be adapted for specific compounds like the one . epa.gov

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: This table represents typical starting parameters for the analysis of a substituted aniline and would require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC). It is particularly well-suited for the analysis of less volatile and thermally labile compounds.

Research Findings:

Several chemical suppliers indicate that UPLC is used for the quality control of this compound, suggesting its utility in purity assessment. ambeed.combldpharm.comsigmaaldrich.com However, specific method details and chromatograms are not publicly disclosed. A study on a related compound, 3-bromo-5-(trifluoromethyl)aniline, employed a UHPLC (an equivalent high-resolution technique) system for impurity profiling, demonstrating the capability of this method to separate the main compound from its closely related impurities. researchgate.net

For methoxyaniline derivatives, reversed-phase UPLC is a common approach. A method for the analysis of 4-methoxyaniline utilized a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like formic acid for mass spectrometry compatibility. sielc.com A similar approach would likely be effective for this compound, with adjustments to the gradient and mobile phase composition to achieve optimal separation.

Table 2: Illustrative UPLC Method Parameters for this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Column Temp. | 40 °C |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

Note: This table provides a representative UPLC method that would serve as a starting point for the analysis of this compound and would need to be optimized.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental for understanding the compound's physical properties and its interactions in the solid state.

Research Findings:

As of the latest review of scientific literature, a crystal structure for this compound has not been deposited in the Cambridge Structural Database or other publicly accessible crystallographic databases. However, the analysis of structurally related compounds provides insight into the expected molecular geometry and packing. For instance, the crystal structure of 4-bromo-4'-chloro benzylidene aniline, another halogenated aniline derivative, has been determined, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Should single crystals of this compound be grown, X-ray diffraction analysis would provide precise data on its unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This would allow for the unambiguous confirmation of its chemical structure and provide insights into its solid-state packing and intermolecular forces, such as hydrogen bonding and halogen bonding.

Table 3: Required Data for X-ray Crystallography of this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Atomic Coordinates | The (x, y, z) position of each atom in the asymmetric unit would be refined. |

| Bond Lengths & Angles | Precise intramolecular distances and angles would be calculated. |

| Intermolecular Interactions | The presence and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions would be analyzed. |

Note: This table outlines the data that would be obtained from a successful X-ray crystallographic analysis.

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Chloro 4 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and molecular properties of complex molecules like 3-bromo-5-chloro-4-methoxyaniline. DFT calculations can provide a wealth of information, including optimized molecular geometry, electronic properties, and spectroscopic features.

For substituted anilines, such as 3,4,5-trimethoxyaniline, which shares structural similarities with the target compound, DFT calculations have been successfully employed to determine structural properties and vibrational frequencies. researchgate.net These studies often utilize basis sets like 6-31+G(d,p) and 6-311++G(d,p) to achieve a high level of accuracy. researchgate.net The insights gained from such analyses are crucial for understanding the molecule's stability, reactivity, and interactions.

The computed properties for this compound available from public databases provide a foundational dataset for more advanced theoretical studies.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.49 g/mol |

| Monoisotopic Mass | 234.93995 Da |

| XLogP3 | 2.5 |

| Topological Polar Surface Area | 35.3 Ų |

| Heavy Atom Count | 11 |

| Complexity | 136 |

Data sourced from PubChem nih.gov

Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Barriers

Quantum chemical calculations are instrumental in predicting reaction pathways and determining the energy barriers associated with chemical transformations. For a molecule such as this compound, these calculations can elucidate potential synthetic routes and degradation pathways. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction mechanisms.

While specific studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies applied to similar aromatic compounds are well-established. These computational approaches can predict the most likely sites for electrophilic or nucleophilic attack, as well as the energetic feasibility of various reaction channels.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis, through computational methods, can identify the most stable conformations of the molecule by exploring the potential energy landscape. This is particularly important for understanding how the molecule might interact with biological targets or other chemical species.

Molecular dynamics (MD) simulations can further provide a dynamic picture of the molecule's behavior over time. These simulations model the atomic movements, offering insights into the conformational changes and intermolecular interactions in different environments. For instance, MD simulations could be used to study the behavior of this compound in solution, which is critical for predicting its solubility and transport properties.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For substituted anilines, theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are commonly performed.

In a study on 3,4,5-trimethoxyaniline, experimental FT-IR and laser Raman spectra were recorded and compared with theoretical frequencies calculated using Hartree-Fock and DFT methods. researchgate.net This comparative approach allows for a detailed assignment of the vibrational modes. researchgate.net For this compound, similar computational analyses would be invaluable for interpreting its spectroscopic data and confirming its structural identity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4,5-trimethoxyaniline |

| 3-bromo-5-chloro-4-methoxypyridine |

| 3-Bromo-5-chloro-4-ethoxyaniline |

Role of 3 Bromo 5 Chloro 4 Methoxyaniline As an Intermediate in Fine Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Research Intermediates

Substituted anilines are fundamental components in medicinal chemistry, and 3-Bromo-5-chloro-4-methoxyaniline is positioned as a valuable precursor for pharmaceutical research intermediates. While specific drugs derived directly from this compound are not widely documented in public literature, its structural analogs, such as 3-bromo-4-methoxyaniline (B105698), have been identified as key intermediates in the synthesis of various therapeutic agents. google.comgoogle.com For instance, 3-bromo-4-methoxyaniline is used to prepare analogs of the anti-cancer drug Combretastatin A-4, as well as compounds with potential applications in treating obesity, and as inhibitors of kinases like CHK1 and Src. google.com

The presence of the additional chloro group in this compound offers medicinal chemists a tool to fine-tune the electronic and lipophilic properties of target molecules, which can influence their pharmacokinetic and pharmacodynamic profiles. The primary amine group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are common scaffolds in drug discovery. ossila.com

Building Block for Agrochemical Research Intermediates

The synthesis of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on halogenated and methoxy-substituted aromatic compounds. The structural motifs present in this compound are common in a variety of pesticides. The aniline (B41778) moiety can be converted into other functional groups or used as a linking point for building larger molecules. While direct application of this specific compound in commercial agrochemicals is not extensively detailed, related bromo- and chloro-substituted anilines are known building blocks in this industry. hsppharma.com The combination of bromine, chlorine, and a methoxy (B1213986) group provides a unique substitution pattern that can be exploited to develop new active ingredients with specific biological activities and improved environmental profiles.

Intermediate in the Production of Dyes and Pigments for Chemical Research

Aromatic amines are foundational to the dye industry, serving as the starting point for the synthesis of a vast range of azo dyes and other colorants. The synthesis typically involves diazotization of the primary amine followed by coupling with an electron-rich coupling partner. Research has shown that related compounds, such as 4-bromoaniline (B143363) and 3-chloroaniline, are used to create disazo disperse dyes for polyester (B1180765) fabrics. researchgate.netscispace.com

Given its structure, this compound could theoretically be used in a similar fashion to produce dyes with specific chromatic properties. The presence of the bromo, chloro, and methoxy groups would be expected to influence the final color, as well as properties like lightfastness and thermal stability. scispace.com These substituents can modulate the electron density of the aromatic ring, thereby affecting the wavelength of maximum absorption (λmax) of the resulting dye molecule. researchgate.net

Synthesis of Structurally Diverse Derivatives for Chemical Libraries

Chemical libraries are essential tools in high-throughput screening for drug discovery and materials science. This compound serves as an excellent scaffold for generating a diverse range of derivatives. The differential reactivity of the functional groups allows for a systematic approach to creating a library of related compounds. For example, the amino group can be reacted with a variety of carboxylic acids to form a library of amides, while the bromo and chloro groups can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the exploration of a broad chemical space around a core structure, which is crucial for identifying new bioactive molecules or materials with desired properties.

Contributions to the Development of Complex Organic Architectures

The development of complex organic molecules often requires starting materials with well-defined substitution patterns that allow for regioselective reactions. This compound, with its distinct functional groups, is a valuable intermediate for such purposes. The bromo and chloro substituents can be selectively addressed in palladium-catalyzed cross-coupling reactions due to their different reactivities, allowing for the stepwise construction of complex molecular architectures. This controlled, stepwise functionalization is a key strategy in the total synthesis of natural products and the creation of novel organic materials. Isothiazoles, for example, are synthesized from such bromo-substituted precursors. mdpi.com

Conclusion and Future Research Directions

Summary of Current Research Landscape and Synthetic Utility

The current body of published research on 3-Bromo-5-chloro-4-methoxyaniline is notably limited. Its primary role is as a specialized building block or intermediate in organic synthesis. The synthetic utility of this compound is derived from its unique arrangement of functional groups on the aniline (B41778) scaffold. The presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, an electron-donating methoxy (B1213986) group at the 4-position, and a nucleophilic amino group at the 1-position, makes it a versatile precursor for the synthesis of complex, polysubstituted aromatic molecules.

The reactivity of the functional groups suggests its potential in a variety of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, allowing for the introduction of a wide range of other functionalities. The bromo and chloro substituents are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are cornerstone reactions in the synthesis of pharmaceuticals and advanced materials. The methoxy group, in addition to influencing the electronic properties of the benzene (B151609) ring, can be a site for ether cleavage to yield a hydroxyl group, providing another point for molecular modification.

While specific applications in the literature are scarce, related compounds with similar substitution patterns are known to be key intermediates in the synthesis of biologically active molecules. For instance, various substituted anilines are precursors for kinase inhibitors in cancer therapy and for compounds targeting G-protein coupled receptors. The unique electronic and steric properties conferred by the bromo, chloro, and methoxy substituents on this compound make it a promising candidate for the development of novel compounds in these and other therapeutic areas.

Identification of Research Gaps and Challenges

The most significant research gap concerning this compound is the lack of published, peer-reviewed studies detailing its synthesis and applications. While it is offered by several chemical suppliers, indicating that synthetic routes exist, these methods are often proprietary and not publicly available. This lack of accessible synthetic protocols presents a major challenge for academic and industrial researchers who may wish to utilize this compound.

A further challenge is the regioselective synthesis of this specific isomer. The preparation of a trisubstituted aniline with this particular substitution pattern requires a carefully planned multi-step synthetic sequence to control the position of the bromine and chlorine atoms relative to the methoxy and amino groups. The development of an efficient and high-yielding synthesis is a non-trivial task that needs to be addressed.

Moreover, there is a dearth of publicly available, detailed characterization data for this compound. Comprehensive spectroscopic data, such as high-resolution NMR, IR, and mass spectrometry, are essential for its unambiguous identification and for quality control in its applications. The absence of this information in the scientific literature is a barrier to its wider adoption in research.

Prospective Directions for Advanced Synthesis and Applications of this compound

The existing research gaps and challenges highlight several promising avenues for future investigation:

Exploration in Medicinal Chemistry: A systematic exploration of this compound as a scaffold for the synthesis of new bioactive compounds is a key future direction. Its unique substitution pattern could be leveraged to design and synthesize novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents. The compound could be used in fragment-based drug discovery programs or as a starting point for the development of compound libraries for high-throughput screening.

Applications in Materials Science: The highly functionalized nature of this compound makes it an interesting candidate for the synthesis of novel organic materials. Future research could explore its use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional dyes and pigments. The presence of heavy atoms like bromine and chlorine could also impart interesting photophysical properties to its derivatives.

Physicochemical and Biological Profiling: A comprehensive study of the physicochemical properties of this compound, including its solubility, pKa, and lipophilicity, would be highly valuable for its application in drug design and development. Furthermore, a broad biological screening of the compound and its simple derivatives could uncover unexpected biological activities and provide a starting point for new research programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-5-chloro-4-methoxyaniline?

- Methodological Answer : A common approach involves bromination of 5-chloro-4-methoxyaniline using bromine (Br₂) in acetic acid under controlled conditions. The methoxy group acts as a directing group, favoring bromination at the para position relative to itself. This method is analogous to the bromination of 3-chloroaniline described in older literature . Subsequent purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as commercial catalogs specify purity thresholds >95.0% using this method .

- Structural Confirmation : Combine H/C NMR to verify substituent positions. For example, the methoxy group ( ~3.8 ppm) and aromatic protons (coupling patterns) can resolve positional isomers. Elemental analysis (C, H, N, Br, Cl) should align with theoretical values (C₇H₆BrClNO: C 35.56%, H 2.55%) .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent oxidative degradation. Kanto Reagents catalogs recommend similar conditions for brominated aniline derivatives to maintain stability .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in complex substrates?

- Methodological Answer :

- Directing Groups : The methoxy group directs electrophilic substitution to the para position, while chloro substituents influence reactivity at meta positions. Use Lewis acids (e.g., FeBr₃) to modulate reactivity and selectivity .

- Alternative Reagents : N-Bromosuccinimide (NBS) in dichloromethane at low temperatures (-10°C) can improve regiocontrol, as seen in triazine derivative syntheses .

- Validation : Monitor reaction progress with thin-layer chromatography (TLC) and confirm regiochemistry via NOESY or COSY NMR .

Q. How should researchers resolve contradictory spectral data when assigning substituent positions?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) to correlate H and C signals, and NOESY to identify spatial proximity of substituents.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-Bromo-4-methylaniline, mp 27–30°C ) to validate assignments.

- Iterative Refinement : Adopt qualitative research principles by iteratively revisiting experimental data and literature to resolve ambiguities .

Q. What experimental designs are suitable for assessing stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to buffers (pH 2–12) at 40°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., mp ~155–156°C for structurally related brominated carboxylic acids ).

- Storage Recommendations : Align with Kanto Reagents’ protocols for brominated anilines, which emphasize cold storage and desiccation .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Critical Parameter Screening : Test variables like reaction time, solvent polarity (acetic acid vs. DCM), and catalyst loading to identify optimal conditions.

- Reproducibility Protocols : Follow procedures from peer-reviewed syntheses (e.g., Journal of the Chemical Society ) and validate with internal controls.

- Statistical Analysis : Use Design of Experiments (DoE) to quantify the impact of each variable on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.